2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
2-({3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a structurally complex molecule featuring three key moieties:
- A pyrazin-2-yl ring substituted with a sulfanyl (-S-) group at position 2.
- A piperazine ring linked to the pyrazine via position 3 and further substituted with a 2,3-dimethylphenyl group at position 3.
- An acetamide group connected to the sulfanyl moiety and terminated by a 4-ethoxyphenyl substituent.
This compound’s design likely targets receptor interactions (e.g., dopaminergic or serotonergic systems) due to the piperazine scaffold, a common feature in psychoactive pharmaceuticals . The ethoxyphenyl and dimethylphenyl groups may enhance metabolic stability and solubility compared to halogenated analogs .
Properties
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-22-10-8-21(9-11-22)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)23-7-5-6-19(2)20(23)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHGULIWTLOVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine in the presence of a suitable catalyst to form the 4-(2,3-dimethylphenyl)piperazine intermediate.
Pyrazine Ring Formation: The intermediate is then reacted with 2-chloropyrazine under basic conditions to form the 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazine derivative.
Thioether Formation: The pyrazine derivative is further reacted with a thiol compound, such as 2-mercaptoacetic acid, to introduce the sulfanyl group, resulting in the formation of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetic acid.
Amide Formation: Finally, the acetic acid derivative is coupled with 4-ethoxyaniline in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing similar piperazine and pyrazine moieties have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. It is hypothesized that the piperazine ring may enhance binding affinity to cancer cell receptors, leading to inhibition of tumor growth. Preliminary evaluations indicate that similar compounds have shown promise in inhibiting cancer cell proliferation in vitro .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also possess neuropharmacological effects. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems . Further research is necessary to elucidate these effects specifically for this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Mechanism of Action
The mechanism of action of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as ion channels and receptors. For example, it has been shown to selectively activate diacylglycerol-activated transient receptor potential canonical (TRPC) channels, including TRPC3, TRPC6, and TRPC7 . These channels play crucial roles in various physiological processes, including calcium signaling, cell proliferation, and neuroprotection.
Comparison with Similar Compounds
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Structural Differences :
- Piperazine substitution : 2,4-Dichlorophenyl (electron-withdrawing) vs. 2,3-dimethylphenyl (electron-donating) in the target compound.
- Chain length : Pentanamide (five-carbon chain) vs. acetamide (two-carbon chain).
- Terminal group : Pyridin-2-yl vs. 4-ethoxyphenyl.
- The pyridinyl group may engage in π-π stacking, whereas the ethoxyphenyl group offers metabolic resistance due to its electron-donating nature .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
- Structural Differences :
- Sulfanyl group placement : Attached to a benzyl group in the analog vs. directly to pyrazine in the target compound.
- Substituents : 3-Chlorophenyl and dichlorobenzyl groups (electron-withdrawing) vs. dimethylphenyl and ethoxyphenyl (electron-donating).
- Functional Implications :
Pyrazine-Containing Analogs
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()
- Structural Differences :
- Core structure : Pyrazine directly linked to acetamide vs. pyrazine-sulfanyl-acetamide in the target compound.
- Substituents : Bromophenyl (hydrophobic) vs. ethoxyphenyl (polar).
- Functional Implications: Bromine’s bulkiness may reduce solubility in aqueous media compared to the ethoxy group.
Sulfanyl- and Sulfonyl-Modified Analogs
N-(2,3-Dimethyl-phenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]-acetamide ()
- Structural Differences :
- Sulfonyl vs. sulfanyl : Sulfonyl groups are strongly electron-withdrawing, altering piperazine basicity.
- Substituents : Pyrazole-sulfonyl vs. pyrazine-sulfanyl.
Comparative Data Table
Research Findings and Implications
- Receptor Affinity : The target compound’s dimethylphenyl and ethoxyphenyl groups likely optimize dopamine D3/D2 receptor binding compared to halogenated analogs, which exhibit higher lipophilicity but lower selectivity .
- Synthetic Accessibility : ’s EDC-mediated amide coupling method is applicable to the target compound’s synthesis, though introducing the sulfanyl group may require additional steps (e.g., thiol-disulfide exchange) .
- Structural Stability : The pyrazine-sulfanyl linkage may promote conformational rigidity, akin to intramolecular H-bonds observed in ’s crystal structure, enhancing bioavailability .
Biological Activity
The compound 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide , with CAS Number 1031954-55-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 477.6 g/mol
This compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyrazine functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against both gram-positive and gram-negative bacteria. The presence of the piperazine ring is crucial for enhancing antimicrobial potency due to its ability to interact with bacterial cell membranes and inhibit essential cellular processes .
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity. A related class of compounds has been documented to show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest, potentially mediated by the modulation of signaling pathways involved in cell proliferation .
Neuropharmacological Effects
Given the structural similarities to known psychoactive agents, there is potential for this compound to affect neurotransmitter systems. Compounds with piperazine structures are often investigated for their effects on serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. However, specific studies on this compound's neuropharmacological profile remain limited.
Case Studies and Research Findings
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Growth : The compound may interfere with key enzymes involved in DNA replication or repair.
- Induction of Apoptosis : It could activate intrinsic apoptotic pathways leading to programmed cell death.
- Antimicrobial Action : Interaction with bacterial membranes might disrupt cellular integrity and function.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis involves multi-step reactions:
- Piperazine ring formation : Reacting 1-(2,3-dimethylphenyl)piperazine with 3-chloropyrazine-2-thiol under basic conditions to form the sulfanyl intermediate.
- Acetamide coupling : Nucleophilic substitution with N-(4-ethoxyphenyl)acetamide. Optimization includes column chromatography (silica gel, dichloromethane/ethyl acetate gradients) for purity .
Q. What analytical techniques are recommended for confirming structural integrity?
- X-ray crystallography : SHELXL refines crystal structures, though disorder in the piperazine ring may require iterative refinement .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight .
Q. What safety precautions are necessary for laboratory handling?
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in airtight containers at -20°C, protected from light.
- Dispose via hazardous waste protocols due to potential aquatic toxicity .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict bioactivity?
- Reaction optimization : Quantum chemical calculations (e.g., DFT) simulate reaction paths to identify stable intermediates, reducing experimental trial-and-error .
- Pharmacological prediction : Molecular docking (e.g., AutoDock Vina) predicts receptor binding (e.g., serotonin/dopamine receptors), prioritizing analogs for in vitro testing .
Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?
Discrepancies may stem from metabolic instability or poor bioavailability. Strategies include:
- Metabolic assays : Liver microsomes assess stability .
- Structural analogs : Modulate logP to enhance membrane permeability .
- Pharmacokinetic modeling : Adjust dosing regimens based on absorption/distribution profiles .
Q. What experimental designs evaluate substituent impact on bioactivity?
- Factorial design of experiments (DoE) : Systematically vary substituents (e.g., ethoxy vs. methoxy) and measure IC50 values.
- Statistical analysis (ANOVA) : Identifies significant contributors to activity, guiding structure-activity relationship (SAR) studies .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
